![molecular formula C28H30O2Si2 B14550130 3,3'-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one) CAS No. 62170-50-7](/img/structure/B14550130.png)
3,3'-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one) is a complex organic compound that belongs to the class of bischalcones. Bischalcones are known for their unique structural features, which include two chalcone units connected by a central linker. This compound is characterized by the presence of a 1,4-phenylenebis(dimethylsilanediyl) group, which connects two 1-phenylprop-2-en-1-one moieties. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction is carried out by reacting terephthalaldehyde with an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide (NaOH) in an ethanol solution . The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the product. The crude product is then purified by recrystallization from a suitable solvent, such as methanol or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one) is not fully understood. it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological molecules, potentially affecting their function. These interactions may lead to the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[1,4-Phenylenebis(methylene)]bis(1-allyl-1H-imidazol-3-ium) bis(hexafluorophosphate (V))
- 3,3’-[1,4-Phenylenebis(methylene)]bis(1-isopropyl-1H-imidazol-3-ium) bis(hexafluorophosphate (V))
Uniqueness
3,3’-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one) is unique due to the presence of the dimethylsilanediyl linker, which imparts distinct chemical and physical properties. This linker enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
62170-50-7 |
|---|---|
Molecular Formula |
C28H30O2Si2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
3-[[4-[dimethyl-(3-oxo-3-phenylprop-1-enyl)silyl]phenyl]-dimethylsilyl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C28H30O2Si2/c1-31(2,21-19-27(29)23-11-7-5-8-12-23)25-15-17-26(18-16-25)32(3,4)22-20-28(30)24-13-9-6-10-14-24/h5-22H,1-4H3 |
InChI Key |
YANJVOAAGLYHPT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[Si](C)(C)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


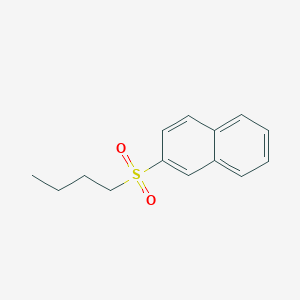

![5-Bromo-2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14550059.png)
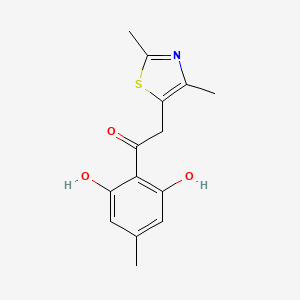

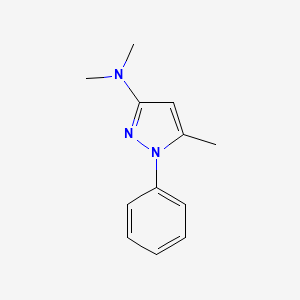
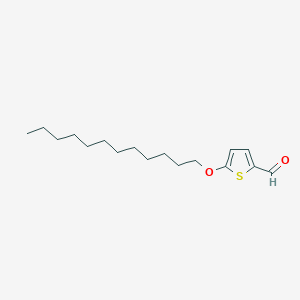
![4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14550103.png)
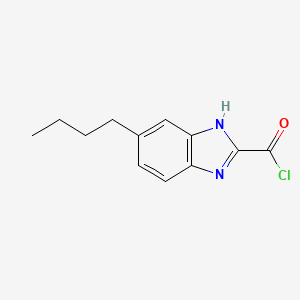
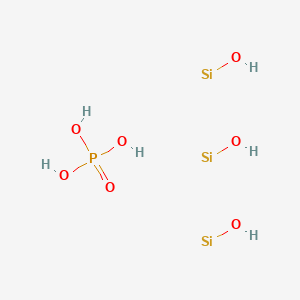
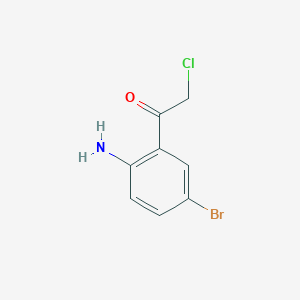

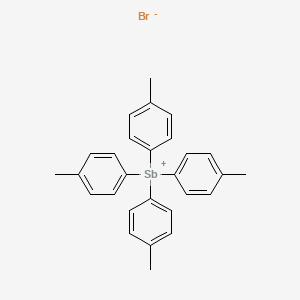
![1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one](/img/structure/B14550143.png)
